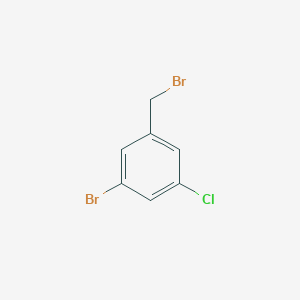

1-Bromo-3-(bromomethyl)-5-chlorobenzene

Vue d'ensemble

Description

1-Bromo-3-(bromomethyl)-5-chlorobenzene is a halogenated aromatic compound that contains bromine and chlorine substituents on a benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of multiple halogens makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of the halogen substituents. While the provided papers do not directly describe the synthesis of 1-Bromo-3-(bromomethyl)-5-chlorobenzene, they do offer insights into related compounds. For instance, the synthesis of polystannylated benzene derivatives from tribromo- or tetrabromobenzene is discussed, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids indicates the possibility of bromine addition to benzene rings, which could be relevant for forming the bromomethyl group .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic methods. For example, the crystal structure of p-bromochlorobenzene has been investigated, revealing insights into the arrangement of halogen substituents in the crystal lattice . Quantum chemical studies on the structure of 1-3-dibromo-5-chlorobenzene provide theoretical calculations of energies, optimized structures, and vibrational frequencies, which could be analogous to the structure of 1-Bromo-3-(bromomethyl)-5-chlorobenzene .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is influenced by the nature and position of the halogen substituents. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene demonstrate how the presence of bromomethyl groups can affect the crystal structure and reactivity . Furthermore, the study of dissociative electron attachment to bromochlorobenzenes shows how these molecules can fragment under certain conditions, which could be relevant for understanding the reactivity of 1-Bromo-3-(bromomethyl)-5-chlorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be deduced from spectroscopic and computational studies. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene provide information on vibrational frequencies and molecular interactions . Similarly, the PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene offers insights into electronic and structural aspects, as well as thermodynamic properties, which could be extrapolated to understand the properties of 1-Bromo-3-(bromomethyl)-5-chlorobenzene .

Applications De Recherche Scientifique

Synthesis of Non-Peptide Small Molecular Antagonists

- 1-Bromo-3-(bromomethyl)-5-chlorobenzene has been used in the synthesis of benzamide derivatives, specifically as a non-peptide CCR5 antagonist. This is significant in the field of medicinal chemistry for developing targeted therapeutic agents (Bi, 2015).

Crystal Structure Analysis in Chemical Research

- The compound has been involved in studies analyzing the crystal structures of various solvates. These studies help in understanding the molecular conformation and interactions within different crystalline environments, which is essential for material science and crystallography (Szlachcic, Migda, & Stadnicka, 2007).

Investigations in Pharmacology and Drug Design

- The synthesis and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a compound derived from 1-Bromo-3-(bromomethyl)-5-chlorobenzene, shows its application in designing novel pharmacological agents (Bi, 2014).

Role in Electron Attachment Studies

- The compound has been studied in the context of dissociative electron attachment (DEA), which is crucial for understanding the electron interactions and bond dissociation in molecular and atomic physics (Mahmoodi-Darian et al., 2010).

Involvement in Synthesis of CCR5 Antagonists

- This chemical has been pivotal in the synthesis of novel CCR5 antagonists, which are significant in the research of HIV-1 infection prevention and treatment. The process of synthesis and characterization of these antagonists shows the compound's role in advancing antiviral drug development (Bi, 2015).

Application in Organic Synthesis

- The compound has been used in the preparation of various organic molecules, demonstrating its versatility in synthetic organic chemistry. This includes its role in the synthesis of compounds like 2-ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine, highlighting its importance in the synthesis of complex organic structures (Pridgen et al., 1998).

Safety And Hazards

Orientations Futures

The study of bromomethylated chlorobenzenes and similar compounds is an active area of research in organic chemistry. Future directions could include the development of new synthetic methods, the study of their reactivity and mechanism of action, and their use in the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJGQVIVJNGFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624789 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(bromomethyl)-5-chlorobenzene | |

CAS RN |

762292-63-7 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(bromomethyl)-5-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.